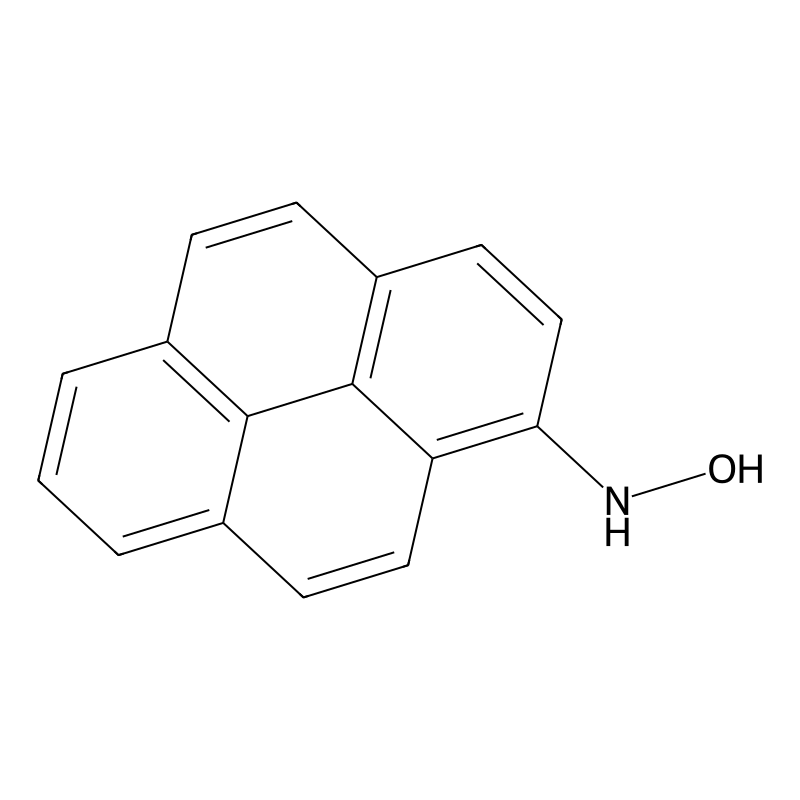

N-Hydroxy-1-aminopyrene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

N-Hydroxy-1-aminopyrene is a chemical compound with the molecular formula and is recognized as a metabolite of 1-aminopyrene. This compound belongs to the class of hydroxylated amines and is characterized by the presence of a hydroxy group attached to the nitrogen atom of the aminopyrene structure. N-Hydroxy-1-aminopyrene is notable for its potential biological activities and its role in various

- N-Oxidation: This reaction can lead to the formation of N-hydroxy derivatives, which are often implicated in metabolic activation pathways.

- Covalent Bond Formation: N-Hydroxy-1-aminopyrene can react with DNA, leading to the formation of DNA adducts, which are critical in understanding its mutagenic properties .

- Decomposition Reactions: Under certain conditions, it may decompose to yield other reactive species that can further interact with biological macromolecules.

The biological activity of N-hydroxy-1-aminopyrene is primarily linked to its role as a mutagen. Studies have indicated that this compound can induce DNA damage through the formation of covalent adducts. It has been shown to exhibit genotoxic effects, which are mediated by its ability to form reactive intermediates that interact with cellular components . Additionally, it has been implicated in phototoxicity when exposed to ultraviolet light, enhancing its potential harmful effects in biological systems.

N-Hydroxy-1-aminopyrene can be synthesized through various methods:

- Hydroxylation of 1-Aminopyrene: This method typically involves the use of oxidizing agents that introduce a hydroxy group at the nitrogen atom. Common oxidants include peracids or hydrogen peroxide under acidic conditions.

- Metabolic Conversion: In biological systems, 1-aminopyrene undergoes metabolic transformation primarily in the liver, where cytochrome P450 enzymes catalyze its conversion into N-hydroxy derivatives .

N-Hydroxy-1-aminopyrene has several applications:

- Research in Toxicology: It serves as a model compound for studying the mechanisms of mutagenesis and carcinogenesis.

- Environmental Monitoring: Its presence in environmental samples can indicate exposure to polycyclic aromatic hydrocarbons, making it relevant for monitoring pollution levels.

- Biochemical Studies: It is used in studies investigating the interaction between environmental pollutants and biological systems, particularly regarding DNA damage and repair mechanisms.

Interaction studies involving N-hydroxy-1-aminopyrene focus on its reactivity with biomolecules, particularly DNA. Research indicates that this compound can form stable adducts with DNA bases, leading to mutations during replication. The extent of these interactions depends on factors such as:

- Concentration: Higher concentrations increase the likelihood of adduct formation.

- Environmental Conditions: pH and temperature can influence the stability and reactivity of N-hydroxy derivatives .

N-Hydroxy-1-aminopyrene shares structural similarities with several other compounds within the aminopyrene family and related derivatives. Here are some comparable compounds:

| Compound | Structure Characteristics | Unique Features |

|---|---|---|

| 1-Aminopyrene | Contains an amino group on the pyrene ring | Precursor for N-hydroxy derivatives |

| 2-Aminopyrene | Amino group positioned differently on pyrene | Exhibits different mutagenic properties |

| N-Hydroxy-2-aminoquinoline | Hydroxylated aminoquinoline structure | Known for its distinct phototoxicity |

| 1-Nitropyrene | Nitro group instead of hydroxy | Exhibits strong mutagenic activity |

N-Hydroxy-1-aminopyrene's uniqueness lies in its specific hydroxylation pattern and its significant role as a metabolite that contributes to understanding the toxicological effects associated with polycyclic aromatic hydrocarbons. Its interactions with DNA and potential for causing genetic mutations underscore its importance in both environmental science and biochemistry .

N-Hydroxy-1-aminopyrene represents a critical intermediate metabolite formed through the biogenic reduction of 1-nitropyrene, a prevalent environmental pollutant found in diesel exhaust and combustion processes [3]. The biogenic formation pathway occurs through sequential two-electron or one-electron reduction mechanisms, depending on the oxygen availability and specific enzymatic systems involved [3] [9].

Under anaerobic conditions, 1-nitropyrene undergoes metabolic activation through nitroreductase enzymes including xanthine oxidase, diaphorase, and aldehyde oxidase in mammalian systems [3]. The reduction sequence proceeds through 1-nitrosopyrene as the first intermediate, followed by N-hydroxy-1-aminopyrene formation, and ultimately to 1-aminopyrene as the terminal six-electron reduced metabolite [3] [9]. This N-arylhydroxylamine intermediate demonstrates significant reactivity due to its capacity for spontaneous decomposition to form reactive aryl nitrenium ions [3].

The enzymatic formation pathway shows remarkable specificity for certain tissue types. In rat mammary gland cytosolic preparations, nitroreductase activity toward dinitropyrenes produces hydroxylamine intermediates through monoreduction followed by oxygen-acetylation pathways [6]. The nucleic acid adduct formation follows the order of 1,6-dinitropyrene greater than 1,8-dinitropyrene greater than 1,3-dinitropyrene, indicating structural selectivity in the biogenic formation process [6].

Gut bacteria play an essential role in the biogenic formation pathway. When 1-nitropyrene was administered orally to conventional rats, 1-aminopyrene was detected exclusively in conventional animals but not in germ-free specimens, confirming the bacterial contribution to the reduction pathway [3]. Additionally, antibiotic treatment resulted in a fifty percent decrease in covalent binding of radiolabeled 1-nitropyrene to deoxyribonucleic acid in lung tissues [3].

Laboratory Synthesis Protocols

Enzymatic Reduction Methods

The kinetic parameters for xanthine oxidase-catalyzed reduction demonstrate a Michaelis constant of 0.7 micromolar and maximum velocity of 0.06 nanomoles per minute per unit enzyme for 1-nitropyrene substrate [10]. This nitroreduction shows independence from added flavins such as flavin mononucleotide and flavin adenine dinucleotide, distinguishing it from related molybdoflavoprotein aldehyde oxidase systems [10].

Human aldo-keto reductases AKR1C1, AKR1C2, and AKR1C3 provide alternative enzymatic pathways for N-hydroxy-1-aminopyrene synthesis [9]. These enzymes catalyze the aerobic nitroreduction of 1-nitropyrene through successive two-electron reduction steps under optimal conditions at pH 9.0 [9]. Among the three isoforms, AKR1C1 demonstrates the highest catalytic efficiency for 1-aminopyrene formation, while the reaction proceeds through detectable nitroso and hydroxylamino intermediates [9].

The enzymatic synthesis protocol typically involves incubation of 1-nitropyrene substrate with purified enzyme preparations in phosphate buffer systems containing appropriate cofactors [9] [10]. Ultra-performance liquid chromatography high-resolution mass spectrometry verification confirms the formation of both nitroso and hydroxylamino intermediates during the enzymatic reduction process [9].

Chemical Nitro Group Reduction Strategies

Chemical reduction strategies for N-hydroxy-1-aminopyrene synthesis employ various metal-based reducing systems that provide controlled partial reduction of the nitro group. Zinc metal reduction in ammonium chloride and ammonium hydroxide solutions represents a classical approach, though this method requires careful optimization to prevent over-reduction to the corresponding amine [34].

Sodium borohydride in combination with transition metal salts offers an effective chemical reduction pathway [13] [16]. The sodium borohydride-nickel chloride hexahydrate system reduces nitropyrene derivatives under mild conditions at room temperature in aqueous acetonitrile mixtures [13]. This method achieves high yields of 77-85% for various nitroaromatic substrates while maintaining selectivity for partial reduction [13].

Iron powder represents another viable chemical reduction approach, particularly under ultrasonic irradiation conditions [15] [18]. Carbonyl iron powder demonstrates unique suitability for nitro group reduction in aqueous media, showing excellent chemoselectivity and functional group tolerance [18]. The method operates under environmentally friendly conditions using water as the primary solvent with minimal requirements for specialized equipment [18].

| Reduction Method | Yield (%) | Reaction Time | Temperature (°C) | Selectivity |

|---|---|---|---|---|

| Zinc/Ammonium Chloride | 65-75 | 4-6 hours | 25 | Moderate |

| Sodium Borohydride/Nickel Chloride | 77-85 | 1-2 hours | 25 | High |

| Iron Powder/Ultrasound | 78-86 | 15-60 minutes | 30 | Excellent |

| Stannous Chloride/Ultrasound | 54-58 | 2 hours | 30 | Good |

Stannous chloride under ultrasonic irradiation provides an additional chemical reduction strategy, though with generally lower yields compared to iron-based systems [15]. The method shows particular utility for substrates containing sensitive functional groups that might be affected by more vigorous reduction conditions [15].

Oxidation State Transformations

Photochemical Oxidation Pathways

N-hydroxy-1-aminopyrene undergoes significant photochemical transformations when exposed to ultraviolet radiation, leading to progressive oxidation through multiple pathways [19]. The photochemical oxidation follows a systematic progression from the hydroxylamino group to nitroso, and ultimately to the nitro oxidation state, representing the complete reverse of the enzymatic reduction pathway observed in biological systems [19].

Under ultraviolet irradiation, 1-aminopyrene transforms into various oxidation products including 1-hydroxyaminopyrene, 1-nitrosopyrene, and 1-nitropyrene with a half-life of 7.1 minutes in ten percent methanolic buffer solutions [19]. The photochemical reaction rate demonstrates sensitivity to the presence of free radical and singlet oxygen scavengers such as dithiothreitol, histidine, and sodium azide, which significantly slow the oxidation process [19].

The photochemical mechanism involves both singlet oxygen and free radical pathways, as evidenced by the inhibitory effects of specific scavengers [19]. Dithiothreitol effectively inhibits free radical-mediated oxidation, while histidine acts as a singlet oxygen scavenger [19]. Sodium azide, functioning as both a singlet oxygen and free radical scavenger, reduces the photo-transformation rate by 2.5-fold [19].

Mass spectrometric analysis reveals that photochemical oxidation produces not only the expected oxidation products but also covalent dimers with molecular masses of 462, 447, and 431 daltons [19]. These dimeric products likely form through free radical coupling mechanisms, with the specific linkage patterns depending on the reaction conditions and solvent environment [19].

The photochemical oxidation quantum yields show significant dependence on solvent type and reaction conditions [20]. In solvents containing abstractable hydrogen atoms, the quantum yields range from 10^-3 in toluene and benzene to 10^-4 in nonpolar and polar aprotic solvents [20]. The presence of phenolic aerosol constituents increases the photodegradation yield by ten-fold across all solvent systems [20].

Metabolic Activation to Reactive Electrophiles

N-hydroxy-1-aminopyrene undergoes metabolic activation to form highly reactive electrophilic species capable of forming covalent adducts with deoxyribonucleic acid [25] [27]. The primary activation pathway involves N,O-acetylation catalyzed by N,O-acetyltransferases, which converts the hydroxylamine to N-acetoxy-1-aminopyrene, creating an excellent leaving group for subsequent nucleophilic displacement reactions [25].

The N-acetoxy derivative undergoes spontaneous N-O bond fission to generate tautomeric nitrenium and carbenium ions [25] [27]. These highly electrophilic intermediates demonstrate exceptional reactivity toward nucleophilic sites in deoxyribonucleic acid, particularly the C-8 position of guanine residues, forming N-(deoxyguanosin-8-yl)-1-aminopyrene adducts [25] [27].

Nuclear factor erythroid 2-related factor 2 (NRF2) pathway activation significantly influences the metabolic activation process [25]. The NRF2 system induces expression of aldo-keto reductases AKR1C1-1C3, which catalyze the initial nitroreduction steps leading to N-hydroxy-1-aminopyrene formation [25]. This creates a paradoxical situation where protective antioxidant responses simultaneously enhance the formation of DNA-reactive metabolites [25].

Kinetic studies demonstrate that the metabolic activation pathway shows cell-type specificity [25]. In A549 lung cancer cells with constitutively active NRF2, the formation of 1-aminopyrene plateaus over time, while in HBEC3-KT cells with inducible NRF2, the production rate increases non-linearly, particularly at higher 1-nitropyrene concentrations [25].

| Cell Type | NRF2 Status | 1-Aminopyrene Formation Rate | Response to Activators | Baseline Activity |

|---|---|---|---|---|

| A549 | Constitutively Active | Plateau kinetics | Minimal enhancement | High |

| HBEC3-KT | Inducible | Non-linear increase | 3.6-4.9 fold increase | Low |

The formation of reactive electrophiles also generates reactive oxygen species as secondary products [25]. Under aerobic conditions, the nitroso and hydroxylamino intermediates undergo reoxidation, producing additional oxidative stress that may contribute to mutagenic DNA lesions such as 8-oxo-2'-deoxyguanosine [25].